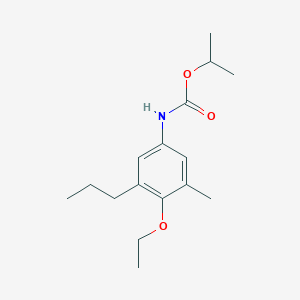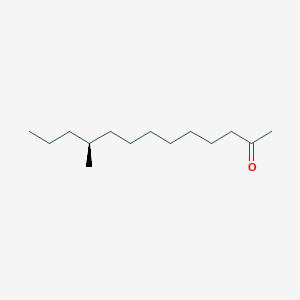
(10S)-10-Methyltridecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10S)-10-Methyltridecan-2-one: is an organic compound with the molecular formula C14H28O . It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a methyl group and a long hydrocarbon chain. This compound is notable for its structural specificity, with the (10S) configuration indicating the stereochemistry at the 10th carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (10S)-10-Methyltridecan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as long-chain hydrocarbons and methylating agents.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired ketone.
Purification: The final product is purified using techniques such as distillation or chromatography to ensure the desired purity and stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced analytical techniques ensures the consistency and quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (10S)-10-Methyltridecan-2-one can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of (10S)-10-Methyltridecan-2-ol.
Substitution: The compound can participate in substitution reactions where the methyl group or other parts of the molecule are replaced by different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (10S)-10-Methyltridecan-2-one serves as an intermediate in the synthesis of more complex organic molecules.
Study of Stereochemistry: Its specific stereochemistry makes it a valuable compound for studying stereochemical effects in chemical reactions.
Biology:
Biochemical Pathways: It is used to investigate biochemical pathways involving ketones and their derivatives.
Enzyme Studies: The compound is employed in studies of enzyme-catalyzed reactions, particularly those involving ketone reduction or oxidation.
Medicine:
Pharmaceutical Research: this compound is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry:
Fragrance and Flavor Industry: The compound is used in the formulation of fragrances and flavors due to its unique scent profile.
Material Science: It is utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
Molecular Targets and Pathways: The mechanism of action of (10S)-10-Methyltridecan-2-one involves its interaction with various molecular targets, including enzymes and receptors. The compound’s effects are mediated through pathways involving the carbonyl group, which can participate in nucleophilic addition and other reactions.
Vergleich Mit ähnlichen Verbindungen
(10R)-10-Methyltridecan-2-one: The enantiomer of (10S)-10-Methyltridecan-2-one, differing in stereochemistry.
Tridecan-2-one: A similar ketone without the methyl group at the 10th position.
Decan-2-one: A shorter-chain ketone with similar chemical properties.
Uniqueness:
Stereochemistry: The (10S) configuration provides unique stereochemical properties that influence its reactivity and interactions.
Functional Group Position: The position of the methyl group and the carbonyl group in the molecule contributes to its distinct chemical behavior.
Eigenschaften
CAS-Nummer |
82621-54-3 |
|---|---|
Molekularformel |
C14H28O |
Molekulargewicht |
212.37 g/mol |
IUPAC-Name |
(10S)-10-methyltridecan-2-one |
InChI |
InChI=1S/C14H28O/c1-4-10-13(2)11-8-6-5-7-9-12-14(3)15/h13H,4-12H2,1-3H3/t13-/m0/s1 |
InChI-Schlüssel |
NJTTWHKSGLGWQM-ZDUSSCGKSA-N |
Isomerische SMILES |
CCC[C@H](C)CCCCCCCC(=O)C |
Kanonische SMILES |
CCCC(C)CCCCCCCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


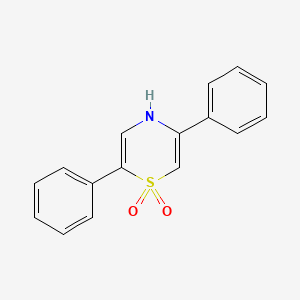
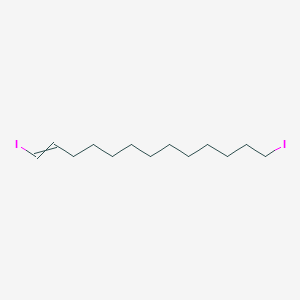
![2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14406798.png)
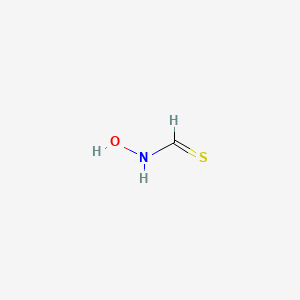
![4-[4-Oxo-1,4-diphenyl-1,1-bis(phenylsulfanyl)butan-2-yl]benzonitrile](/img/structure/B14406805.png)
![[Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane]](/img/structure/B14406807.png)
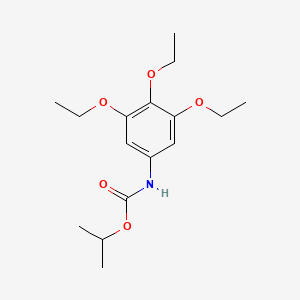
![1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14406834.png)

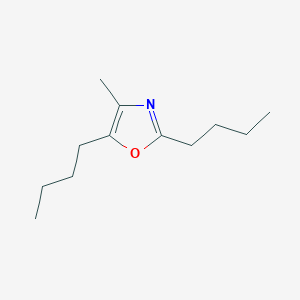
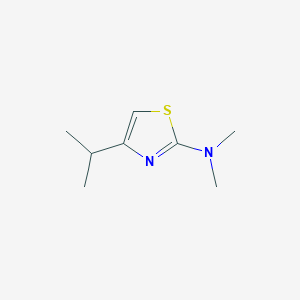
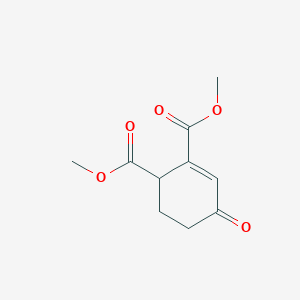
![1,5,5-Trimethyl-4-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-imidazole](/img/structure/B14406854.png)
